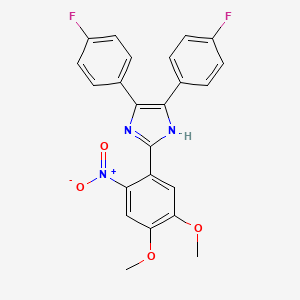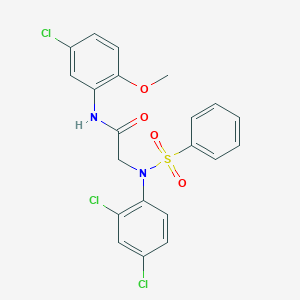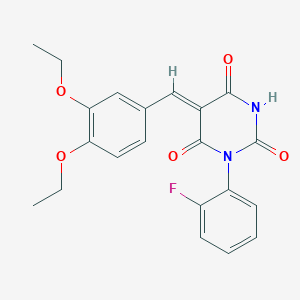
2-(4,5-dimethoxy-2-nitrophenyl)-4,5-bis(4-fluorophenyl)-1H-imidazole
Descripción general
Descripción
2-(4,5-dimethoxy-2-nitrophenyl)-4,5-bis(4-fluorophenyl)-1H-imidazole, also known as AG-205, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is a member of the imidazole family of compounds, which are known for their diverse biological activities. The synthesis, mechanism of action, biochemical and physiological effects, and advantages and limitations of AG-205 for lab experiments are discussed in
Mecanismo De Acción
The mechanism of action of 2-(4,5-dimethoxy-2-nitrophenyl)-4,5-bis(4-fluorophenyl)-1H-imidazole involves the inhibition of GSK-3. This enzyme is involved in the regulation of a variety of cellular processes, including glycogen metabolism, gene expression, and cell differentiation. Inhibition of GSK-3 has been shown to have potential therapeutic applications in the treatment of a variety of diseases, including Alzheimer's disease, bipolar disorder, and diabetes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that the compound is a potent inhibitor of GSK-3, with an IC50 value of 4.5 nM. In addition, this compound has been shown to have anti-inflammatory and anti-tumor properties in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(4,5-dimethoxy-2-nitrophenyl)-4,5-bis(4-fluorophenyl)-1H-imidazole for lab experiments is its high potency as a GSK-3 inhibitor. This allows for the use of lower concentrations of the compound in experiments, which can reduce the potential for non-specific effects. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 2-(4,5-dimethoxy-2-nitrophenyl)-4,5-bis(4-fluorophenyl)-1H-imidazole. One area of research could focus on the development of more soluble analogs of the compound, which could improve its utility in experimental settings. In addition, further studies could be conducted to investigate the potential therapeutic applications of this compound in the treatment of diseases such as Alzheimer's disease, bipolar disorder, and diabetes. Finally, studies could be conducted to investigate the potential side effects of this compound, which could inform its potential use as a therapeutic agent.
Aplicaciones Científicas De Investigación
2-(4,5-dimethoxy-2-nitrophenyl)-4,5-bis(4-fluorophenyl)-1H-imidazole has been the subject of scientific research due to its potential therapeutic applications. One area of research has focused on the compound's ability to inhibit the activity of the enzyme glycogen synthase kinase-3 (GSK-3), which is involved in the regulation of a variety of cellular processes. Inhibition of GSK-3 has been shown to have potential therapeutic applications in the treatment of a variety of diseases, including Alzheimer's disease, bipolar disorder, and diabetes.
Propiedades
IUPAC Name |
2-(4,5-dimethoxy-2-nitrophenyl)-4,5-bis(4-fluorophenyl)-1H-imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F2N3O4/c1-31-19-11-17(18(28(29)30)12-20(19)32-2)23-26-21(13-3-7-15(24)8-4-13)22(27-23)14-5-9-16(25)10-6-14/h3-12H,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUZMMMUNHQFXIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C2=NC(=C(N2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-fluorophenyl)-5-[(2-methoxy-1-naphthyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3676471.png)
![N~2~-(3-chloro-4-methylphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3676477.png)
![N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-5-chloro-2-methoxybenzamide](/img/structure/B3676483.png)
![N-({[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B3676484.png)

![N~1~-(4-bromo-3-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3676500.png)
![3-bromo-4-ethoxy-N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3676502.png)
![N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B3676503.png)
![N~2~-(4-bromophenyl)-N~1~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3676520.png)
![2-nitro-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3676527.png)
![N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3-isopropoxybenzamide](/img/structure/B3676532.png)



